1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol
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Overview
Description
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylamino group, a fluorophenoxy group, and a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol typically involves the reaction of benzylamine with 3-(4-fluorophenoxy)propan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylamino)-3-(4-chlorophenoxy)propan-2-ol: Similar structure with a chlorine atom instead of a fluorine atom.
1-(Benzylamino)-3-(4-bromophenoxy)propan-2-ol: Similar structure with a bromine atom instead of a fluorine atom.
1-(Benzylamino)-3-(4-iodophenoxy)propan-2-ol: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(Benzylamino)-3-(4-fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18FNO2 |
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Molecular Weight |
275.32 g/mol |
IUPAC Name |
1-(benzylamino)-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C16H18FNO2/c17-14-6-8-16(9-7-14)20-12-15(19)11-18-10-13-4-2-1-3-5-13/h1-9,15,18-19H,10-12H2 |
InChI Key |
FHGGAYJIILRRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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